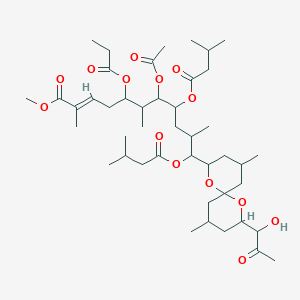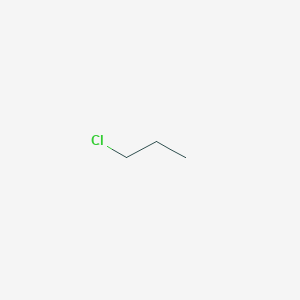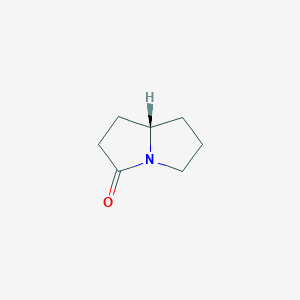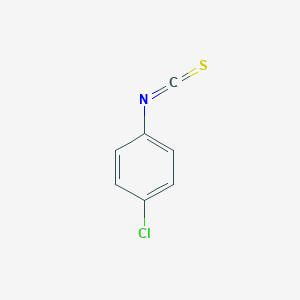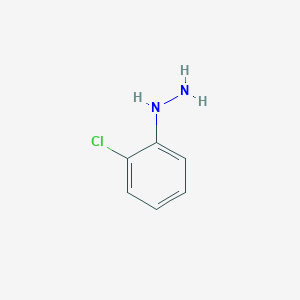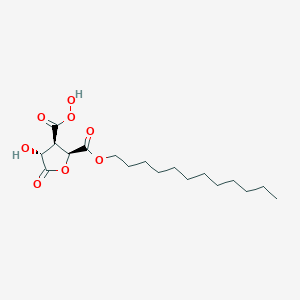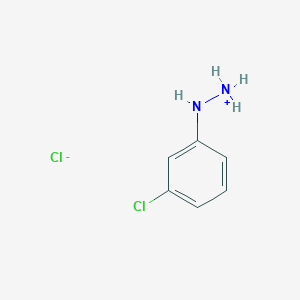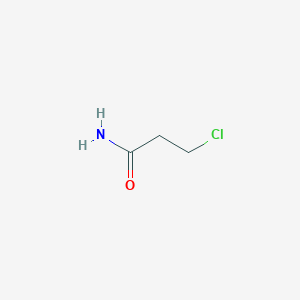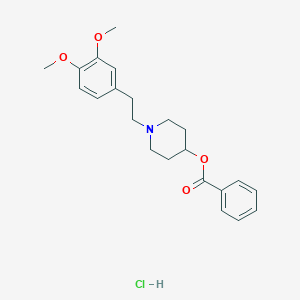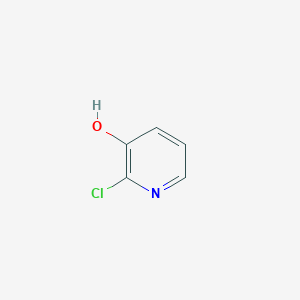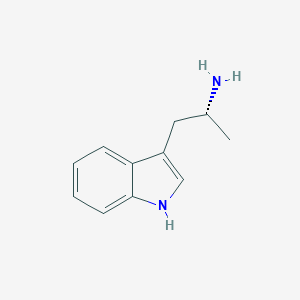
(2R)-1-(1H-indol-3-yl)propan-2-amine
描述
(2R)-1-(1H-indol-3-yl)propan-2-amine is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1H-indol-3-yl)propan-2-amine can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral phosphoramide catalysts. This method allows for the production of the compound with high enantioselectivity and yield . The reaction typically involves the use of indol-2-yl carbinols and indole derivatives under specific conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2R)-1-(1H-indol-3-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The indole ring allows for various substitution reactions, leading to the formation of diverse indole-based compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products
The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学研究应用
(2R)-1-(1H-indol-3-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex indole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2R)-1-(1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
(2S)-1-(1H-indol-3-yl)propan-2-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
Tryptamine: A naturally occurring indole derivative with similar structure but different functional groups.
Serotonin: A neurotransmitter with an indole ring structure, involved in various physiological processes.
Uniqueness
(2R)-1-(1H-indol-3-yl)propan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
属性
IUPAC Name |
(2R)-1-(1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQQURBVYWZKJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7795-52-0 | |
| Record name | Indopan, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-1-(1H-INDOL-3-YL)PROPAN-2-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOPAN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TI502P6YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Indopan's primary mechanism of action?
A1: Indopan acts as a monoamine oxidase (MAO) inhibitor. [, , ] MAO enzymes are responsible for breaking down neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting MAO, Indopan increases the concentration of these neurotransmitters in the brain and other tissues. [, , ]
Q2: How does Indopan's effect on serotonin levels impact influenza infection in mice?
A2: Research shows that administering Indopan to mice infected with influenza A3/WSN (HON1) leads to increased serotonin levels in the lungs, spleen, and brain. [, ] Surprisingly, this increase correlates with decreased resistance to the virus, evidenced by larger areas of lung affected by pneumonia, higher virus concentrations in the lungs and spleen, and decreased IgM antibody titers. [, ]
Q3: Does Indopan affect serotonin levels in latently infected mice?
A3: Studies indicate that while serotonin levels return to normal six weeks after influenza virus inoculation, administering Indopan to some latently infected mice can still cause a greater increase in lung serotonin levels compared to uninfected mice of the same age and weight. [, ] This suggests a potential long-term impact of influenza infection on serotonin metabolism in the lungs, making it more sensitive to MAO inhibition. [, ]
Q4: How does Indopan affect antibody response in latently infected mice?
A4: Interestingly, Indopan administration in latently infected mice was found to increase the titer of specific anti-hemagglutinins in the blood, predominantly of the IgM fraction, by 4-16 fold compared to controls. [, ] This effect occurs without significantly altering amine levels in the spleen and brain, suggesting a potential distinct mechanism influencing antibody production. [, ]
Q5: Does Indopan impact the phagocytic activity of macrophages?
A5: Research indicates that Indopan negatively affects the phagocytic activity of macrophages in cell cultures. [] This effect appears to be dose-dependent, with higher concentrations of Indopan leading to more significant reductions in phagocytic activity and even cell degeneration. [] The study suggests that these changes are linked to alterations in the lysosomal apparatus of macrophages. []
Q6: Does Indopan affect the sensitivity of bacteria to antibiotics?
A6: Studies using rats and mice infected with pneumococcus found that Indopan administration influenced the effectiveness of tetracycline treatment. [, ] These findings suggest a potential interaction between MAO inhibition and antibiotic efficacy, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


